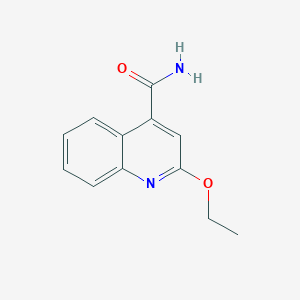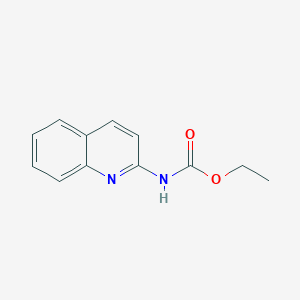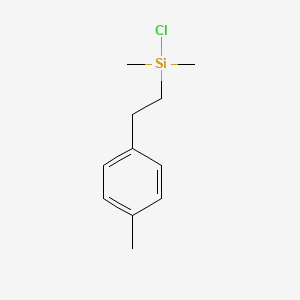
2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde is a compound that features an indole ring fused with a pyrrolidine ring and an aldehyde functional group. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in acetic acid, nitro compounds in sulfuric acid.
Major Products Formed
Oxidation: 2-(1H-Indol-5-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(1H-Indol-5-yl)pyrrolidine-1-methanol.
Substitution: Halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with an aldehyde group at the C-3 position.
2-(1H-Indol-3-yl)pyrrolidine: Similar structure but lacks the aldehyde functional group.
1H-Indole-2-carboxaldehyde: An indole derivative with an aldehyde group at the C-2 position.
Uniqueness
2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde is unique due to the specific positioning of the aldehyde group and the fusion of the indole and pyrrolidine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-(1H-indol-5-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H14N2O/c16-9-15-7-1-2-13(15)11-3-4-12-10(8-11)5-6-14-12/h3-6,8-9,13-14H,1-2,7H2 |
Clave InChI |
JUQGSTPAVLYTKV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C=O)C2=CC3=C(C=C2)NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11887272.png)
![5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11887276.png)


![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)



![Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-](/img/structure/B11887327.png)

![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
